molecular formula C22H23ClN4O7S B1683801 Lenvatinib mesylate CAS No. 857890-39-2

Lenvatinib mesylate

Cat. No. B1683801
M. Wt: 523 g/mol
InChI Key: HWLFIUUAYLEFCT-UHFFFAOYSA-N
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Description

Lenvatinib mesylate is a type of targeted therapy drug called a kinase inhibitor . It works by blocking proteins that signal cancer cells to divide and also blocks proteins that signal the growth of new blood vessels that tumors need to grow . It is a small-molecule drug that can enter cells easily . It is used alone or with other drugs to treat various types of cancer including endometrial carcinoma, hepatocellular carcinoma (a type of liver cancer), renal cell carcinoma (a type of kidney cancer), and thyroid cancer .


Synthesis Analysis

Lenvatinib is synthesized using 4-nitrophenyl cyclopropylcarbamate . This compound is prepared by the reaction of 4-nitrophenyl chloroformate and cyclopropyl amine in acetonitrile at room temperature . Lenvatinib is then synthesized by reacting 4- (4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide with 4-nitrophenyl cyclopropylcarbamate . Apart from the synthesis of lenvatinib, citrate, phosphate, malate, and oxalate salts of lenvatinib have also been reported .


Molecular Structure Analysis

The molecular structure of Lenvatinib mesylate is complex, involving multiple receptor tyrosine kinases . It inhibits the kinase activities of vascular endothelial growth factor (VEGF) receptors VEGFR1 (FLT1), VEGFR2 (KDR), and VEGFR3 (FLT4) . It also inhibits other RTKs that have been implicated in pathogenic angiogenesis, tumor growth, and cancer progression .


Chemical Reactions Analysis

Lenvatinib is a receptor tyrosine kinase (RTK) inhibitor that inhibits the kinase activities of vascular endothelial growth factor (VEGF) receptors VEGFR1 (FLT1), VEGFR2 (KDR), and VEGFR3 (FLT4) . It also inhibits other RTKs that have been implicated in pathogenic angiogenesis, tumor growth, and cancer progression .


Physical And Chemical Properties Analysis

Lenvatinib mesylate is a white to pale reddish-yellow powder . It is slightly soluble in water while practically insoluble in ethanol (dehydrated) . The dissociation constant (pKa value) of Lenvatinib mesylate is 5.05 at 25°C . The partition coefficient (log P value) is 3.30 .

Scientific Research Applications

Antitumor Activity and Immune Modulation

Lenvatinib mesylate exhibits potent antitumor effects by targeting multiple receptor tyrosine kinases involved in tumor angiogenesis and proliferation. Studies have demonstrated its efficacy in enhancing the antitumor activity of PD-1 signal inhibitors, indicating its role in immune modulation within the tumor microenvironment. Lenvatinib significantly decreases the percentage of tumor-associated macrophages (TAMs) and upregulates IFNγ-secreting CD8+ T cells, suggesting a synergistic potential when combined with immunotherapy agents (Kato et al., 2015).

Mechanisms of Resistance and Gelation

Research has identified mechanisms of resistance to Lenvatinib, such as fibronectin-mediated hypoxia-induced resistance in hepatocellular carcinoma (HCC) cells, indicating the complexity of its action in different tumor environments. Moreover, the study of its gelation process in aqueous media revealed insights into the molecular interactions and self-assembly driving forces, highlighting the importance of understanding drug behavior for formulation development (Takahashi et al., 2021).

Combination Therapies and Clinical Applications

Lenvatinib's role extends to combination therapies, where its use with agents like pembrolizumab shows enhanced antitumor activities through the activation of CD8+ T cells and reduction of TAMs. Such combinations are being explored in various cancer types, including endometrial and hepatocellular carcinomas, providing new avenues for treatment strategies (Kato et al., 2019).

Binding Mechanisms and Kinetic Analysis

The distinct binding mode of Lenvatinib to VEGFR2, characterized by a rapid association and slow dissociation rate, underpins its potency in VEGFR2 inhibition. Crystal structure analysis has provided insights into its unique interaction within the ATP binding site, contributing to the understanding of its efficacy and potential resistance mechanisms (Okamoto et al., 2015).

Safety And Hazards

Lenvatinib mesylate is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . In case of accidental release, it is recommended to wear self-contained breathing apparatus and protective clothing to prevent contact with skin and eyes .

properties

IUPAC Name

4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O4.CH4O3S/c1-29-19-10-17-13(9-14(19)20(23)27)18(6-7-24-17)30-12-4-5-16(15(22)8-12)26-21(28)25-11-2-3-11;1-5(2,3)4/h4-11H,2-3H2,1H3,(H2,23,27)(H2,25,26,28);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWLFIUUAYLEFCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC=CC(=C2C=C1C(=O)N)OC3=CC(=C(C=C3)NC(=O)NC4CC4)Cl.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90235081
Record name Lenvatinib mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90235081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

523.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lenvatinib mesylate

CAS RN

857890-39-2
Record name Lenvatinib mesylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=857890-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lenvatinib mesylate [USAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lenvatinib mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90235081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxamide;methanesulfonic acid
Source European Chemicals Agency (ECHA)
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Record name LENVATINIB MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J78384F61
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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